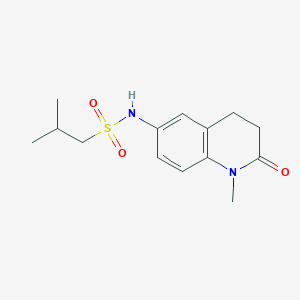![molecular formula C24H23N3O5 B3008051 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872854-83-6](/img/structure/B3008051.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been described. This reaction yielded a benzenesulfonamide derivative, which was further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Detailed analysis would require experimental data such as melting point, boiling point, solubility, and spectral data .Scientific Research Applications
Antibacterial Agents
The compound has been studied for its potential as an antibacterial agent . Derivatives of this compound have shown effectiveness against bacterial growth by inhibiting key enzymes necessary for bacterial survival . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Enzyme Inhibition
Research indicates that derivatives of this compound can act as moderate enzyme inhibitors . They have been tested against enzymes like lipoxygenase, which are involved in the inflammatory response, making them potential candidates for anti-inflammatory drugs.
Alzheimer’s Disease Therapy
Some derivatives have been synthesized as potential therapeutic agents for Alzheimer’s disease . These compounds target cholinesterase enzymes, whose inhibition can play a role in treating neurodegenerative diseases like Alzheimer’s.
Crystal Structure Analysis
The crystal structure of related compounds has been determined, which is essential for understanding the molecular geometry and intermolecular interactions . This information is vital for the design of drugs and materials with specific properties.
Organic Synthesis
This compound can be used in organic synthesis to produce various derivatives with potential medicinal applications. It serves as a building block for creating more complex molecules .
Biofilm Inhibition
Derivatives of this compound have shown promising results in inhibiting bacterial biofilm formation . This is significant in preventing the spread of infections, especially in medical devices and hospital settings.
Hemolytic Activity
Studies have also explored the hemolytic activity of these compounds, which is the ability to break down red blood cells . Understanding this property is important for ensuring the safety of potential drug candidates.
Anticancer Properties
Some sulfonamide derivatives, which are structurally related to this compound, have exhibited anticancer properties by disrupting the cell cycle and inhibiting enzymes involved in tumor growth .
Safety and Hazards
Future Directions
Mechanism of Action
References:
- Chen S, Guo F, Huang Y, Ma J, Li N, Sun J. Crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, C16H15N3O2S. Zeitschrift für Kristallographie - New Crystal Structures. 2014;229(2):99-100. Link
- AMG 9810 [(E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)]: A Selective TRPV1 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics. 2005;313(1):474-480. Link
- Cosmetics | Free Full-Text | The Inhibition of Oxidative Stress-Induced Apoptosis and Activation of β-Catenin Signaling by Tetrahydroxypropyl Ethylenediamine in Human Dermal Papilla Cells. Cosmetics. 2024;11(4):105. Link
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c28-22(26-9-3-4-10-26)15-27-14-18(17-5-1-2-6-19(17)27)23(29)24(30)25-16-7-8-20-21(13-16)32-12-11-31-20/h1-2,5-8,13-14H,3-4,9-12,15H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWQWUKKESSJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

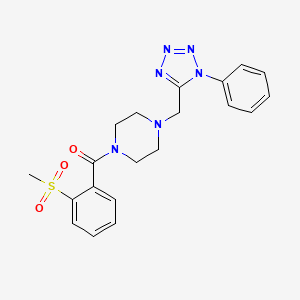

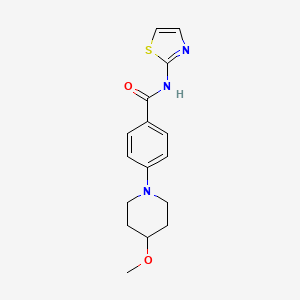
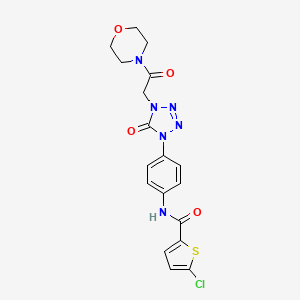
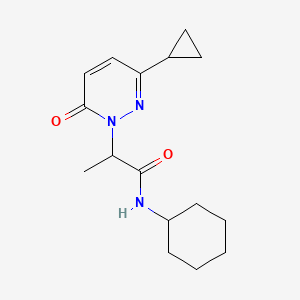
![2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B3007975.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3007977.png)

![2-(3,4-dimethoxyphenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B3007982.png)
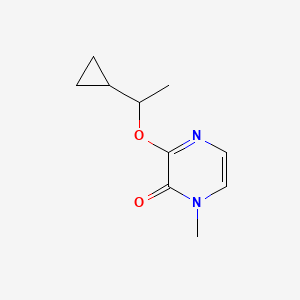
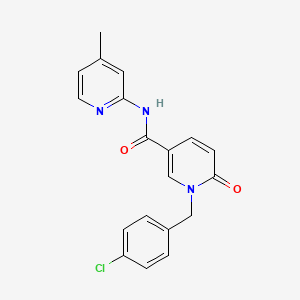
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)
![(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3007987.png)
